molecular formula C16H14O3 B1267765 2-(2,5-Dimethylbenzoyl)benzoic acid CAS No. 60288-22-4

2-(2,5-Dimethylbenzoyl)benzoic acid

Cat. No. B1267765
CAS RN: 60288-22-4
M. Wt: 254.28 g/mol
InChI Key: ZQICWAIMLICSMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2,5-Dimethylbenzoyl)benzoic acid involves Friedel-Crafts acylation, starting from phthalic anhydride and p-xylene in the presence of AlCl3 and DMAC. The process was optimized for catalyst choice, raw material mole ratio, solvent, and reaction temperature, leading to an 88.63% yield. The chemical structure was characterized by FT-IR and 1H-NMR techniques, showcasing the compound's successful synthesis and purity (Dai Run-ying, 2008).

Molecular Structure Analysis

Various studies have explored the molecular structure of related dimethylbenzoyl benzoic acids. For instance, molecules of 2,4-dimethylbenzoic acid form hydrogen-bonded dimers, highlighting the influence of ortho-substituted derivatives on steric strains and the twist angle of the carboxyl group (M. Gliński et al., 2008). Additionally, the molecular structure of 3,5-dimethylbenzoic acid was determined by X-ray crystallography, revealing the C2v symmetry of the benzene ring and specific bond distances that align with gas electron diffraction measurements of related molecules (M. Colapietro et al., 1984).

Chemical Reactions and Properties

The chemical reactions and properties of 2-(2,5-Dimethylbenzoyl)benzoic acid and its derivatives include the formation of hydrogen-bonded dimers and interactions with other molecules. For example, liquid-crystalline derivatives of benzoic acid exhibit phase transitions influenced by the stability of hydrogen bonds and molecular orientation (Takashi Kato et al., 1993).

Physical Properties Analysis

The physical properties, including solubility and crystalline behavior, of 2-(2,5-Dimethylbenzoyl)benzoic acid derivatives, have been studied. The solubility and packing efficiency are influenced by the structural differences between isomeric compounds, as observed in the comparison of 4-nitro and 5-nitro-2-benzoylbenzoic acids (Samuel Martin & E. Valente, 1998).

Chemical Properties Analysis

The chemical properties of 2-(2,5-Dimethylbenzoyl)benzoic acid and its analogs have been the subject of various studies, focusing on their synthesis, characterization, and reactivity. The compound's reactivity, interaction with other substances, and potential applications in material science and organic chemistry are highlighted by its ability to undergo specific chemical reactions and form complexes with metals, demonstrating its versatility and importance in research contexts (Sudad A. Jaber et al., 2021).

Scientific Research Applications

Synthesis of Chemical Compounds

  • Synthesis of 1,4-Dimethyl Anthraquinone : 2-(2,5-Dimethylbenzoyl)benzoic acid is utilized in the synthesis of 1,4-dimethyl anthraquinones, a process that involves dehydration and optimal reaction conditions for high yield production (Dai Run-ying, 2008).

Research in Molecular and Crystal Structures

  • Hydrogen-Bonded Dimeric Structure Studies : Research on 2,4-dimethylbenzoic acid, which is structurally similar to 2-(2,5-Dimethylbenzoyl)benzoic acid, reveals the formation of hydrogen-bonded dimers and the impact of substituents on steric strains (Gliński et al., 2008).

Mass Spectrometry Enhancements

  • Matrix-Assisted Laser Desorption/Ionization : In mass spectrometry, certain benzoic acid derivatives, including 2-(2,5-Dimethylbenzoyl)benzoic acid, are used as additives to enhance ion yields and signal-to-noise ratios, particularly in high-mass ranges (Karas et al., 1993).

Organic Chemistry and Polymer Synthesis

  • UV-Light-Absorbing Polymer Synthesis : An interesting application in organic chemistry involves synthesizing and characterizing UV-absorber 2-(2',4'-dimethylbenzoyl)benzoic acid and incorporating it into polymethylmethacrylate films, useful in polymer chemistry (Poon et al., 1999).

Antimicrobial and Molluscicidal Activity

  • Natural Product Derivatives : Research involving Piper aduncum leaves has identified prenylated benzoic acid derivatives with significant antimicrobial and molluscicidal activities, showcasing the potential of 2-(2,5-Dimethylbenzoyl)benzoic acid derivatives in biological applications (Orjala et al., 1993).

Liquid Crystal Research

  • Stability of Hydrogen-Bonded Benzoic Acid Dimers : Liquid-crystalline benzoic acid derivatives, including 2-(2,5-Dimethylbenzoyl)benzoic acid, have been studied to understand the stability of hydrogen bonds and their behavior in different phases (Kato et al., 1993).

Safety And Hazards

2-(2,5-Dimethylbenzoyl)benzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-(2,5-dimethylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-10-7-8-11(2)14(9-10)15(17)12-5-3-4-6-13(12)16(18)19/h3-9H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQICWAIMLICSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50975698
Record name 2-(2,5-Dimethylbenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylbenzoyl)benzoic acid

CAS RN

60288-22-4
Record name 60288-22-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,5-Dimethylbenzoyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-DIMETHYLBENZOYL)BENZOIC ACID
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Synthesis routes and methods

Procedure details

Monomers. The spirobislactone endcapping group, 4-carboxy-7,7'-dioxa-2,2'-spirobi (benzo[c]tetrahydrofuran) 5,was synthesized using a three-step procedure. Phthalic anhydride (PA) 1 was reacted with p-xylene 2 in the presence of AlCl3 to produce ##STR6## 2,5-dimethyl-2'-carboxybenzophenone 3. Oxidation by potassium permanganate yielded the triacid 4 which was cyclized to 5 by refluxing with Dowex 50X8-100 resin (H+) in 2-methoxyethyl ether and removing the water of reaction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
F Effenberger, F Buckel, AH Maier, J Schmider - Synthesis, 2000 - thieme-connect.com
The acylation of alkylbenzenes 1 with benzoyl chloride 2 and catalytic amounts of perfluorobutanesulfonic acid affords the corresponding 2-, 3-, and 4-alkylbenzophenones 3 with …
Number of citations: 10 www.thieme-connect.com
CD Hurd, J Azorlosa - Journal of the American Chemical Society, 1951 - ACS Publications
UxCH/U Vxy this proposal, he found a small yield of tetra-methylanthrone and none of the corresponding anthracene on refluxing 2, 4, 5-trimethylphenyl 3, 4-dimethylphenyl ketone. Clar…
Number of citations: 7 pubs.acs.org
E Clar, DG Stewart - Journal of the American Chemical Society, 1954 - ACS Publications
Weiss, Spitzer and Melzer2 have shown that dixylylphthalides can be prepared by adding powdered aluminum chloride to^ yw-phthaloyl chloride and a xylene in carbon disulfide. As …
Number of citations: 32 pubs.acs.org
U Atmaca, R Saglamtas, Y Sert, M Çelik… - …, 2023 - Wiley Online Library
Highly effective one‐pot synthesis of novel isoindolinones from various 2‐benzoylbenzoic acid derivatives with intramolecular cyclization in the presence of chlorosulfonyl isocyanate …
U Atmaca, R Saglamtas, Y Sert, M Çelik - Metal-Free Synthesis, Enzyme … - papers.ssrn.com
Highly effective one-pot synthesis of novel isoindolinones from various 2-benzoylbenzoic acid derivatives with intramolecular cyclization in the presence of chlorosulfonyl isocyanate (…
Number of citations: 0 papers.ssrn.com
T Nakayama, Y Torii, T Nagahara, S Miki… - The Journal of …, 1999 - ACS Publications
By means of subpicosecond and nanosecond laser photolysis of the title compounds (MAQ and DMAQ), it is concluded that both the lowest excited singlet and triplet states undergo …
Number of citations: 13 pubs.acs.org
VA Kuznetsov, KM Shubin, AA Schipalkin, ML Petrov - Tetrahedron, 2006 - Elsevier
Benzo[4,5]imidazo[2,1-a]phthalazines have been obtained from various o-nitrophenylhydrazines through different 2-(2-nitrophenyl)-1,2-dihydro-1-phthalazinones as intermediates …
Number of citations: 13 www.sciencedirect.com
S Rosenfeld, S VanDyke - Journal of chemical education, 1991 - ACS Publications
A new lab sequence where the primary goal is to generate a situation in which students have the ability to extend knowledge independently using the tools and models available …
Number of citations: 5 pubs.acs.org
AWH Wardrop, GL Sainsbury, JM Harrison… - Journal of the Chemical …, 1976 - pubs.rsc.org
Preparation of Some Dibenz[b,f] [I ,4]oxazepines and Dibenz[b,e]azepines Page 1 1976 1279 Preparation of Some Dibenz[b,f] [I ,4]oxazepines and Dibenz[b,e]azepines By Arthur WH …
Number of citations: 46 pubs.rsc.org
SS Mohile, MK Potdar… - Journal of Chemical …, 2003 - journals.sagepub.com
The Lewis acidic 1-butyl-3-methylimidazolium chloroaluminate ionic liquid [bmim]Cl.AlCl 3 , N=0.67, is employed as a catalyst as well as the solvent for the quick and efficient syntheses …
Number of citations: 10 journals.sagepub.com

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